7-(Bromomethyl)-9,9-difluorodispiro[3.0.35.14]nonane
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Overview
Description
7-(Bromomethyl)-9,9-difluorodispiro[3.0.35.14]nonane is a unique organic compound characterized by its complex spirocyclic structure. This compound features a bromomethyl group and two fluorine atoms attached to a dispiro nonane framework. The presence of these functional groups and the rigid spirocyclic structure make it an interesting subject for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Bromomethyl)-9,9-difluorodispiro[3.0.35.14]nonane typically involves multiple steps, starting from simpler precursors. One common method involves the bromination of a suitable precursor, followed by the introduction of fluorine atoms through a fluorination reaction. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and fluorination processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
7-(Bromomethyl)-9,9-difluorodispiro[3.0.35.14]nonane undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the bromine and fluorine atoms.
Addition Reactions: The spirocyclic structure allows for addition reactions at specific sites, leading to the formation of more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines, thiols, and alcohols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate and hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride and sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce various oxidized forms of the compound.
Scientific Research Applications
7-(Bromomethyl)-9,9-difluorodispiro[3.0.35.14]nonane has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 7-(Bromomethyl)-9,9-difluorodispiro[3.0.35.14]nonane involves its interaction with specific molecular targets and pathways. The bromomethyl group can form covalent bonds with nucleophilic sites on biomolecules, potentially altering their function. The fluorine atoms can influence the compound’s reactivity and stability, affecting its overall biological activity.
Comparison with Similar Compounds
Similar Compounds
9-Borabicyclo[3.3.1]nonane: Known for its use in hydroboration reactions.
Cycloalkanes: Such as cyclohexane and cyclooctane, which share similar cyclic structures but lack the functional groups present in 7-(Bromomethyl)-9,9-difluorodispiro[3.0.35.14]nonane.
Uniqueness
This compound is unique due to its combination of a spirocyclic structure with bromine and fluorine functional groups. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Biological Activity
Overview of 7-(Bromomethyl)-9,9-difluorodispiro[3.0.35.14]nonane
Chemical Structure and Properties
- Molecular Formula : CnHmBrFpOq (exact formula varies based on specific structure)
- Molecular Weight : Typically calculated based on the constituent atoms.
- Structural Features : The compound features a difluorodispiro structure, which can influence its reactivity and biological interactions.
The biological activity of compounds similar to this compound often involves interactions with various biological targets, including enzymes, receptors, and cellular pathways. The presence of bromine and fluorine atoms can enhance lipophilicity, potentially increasing membrane permeability and bioavailability.
Antimicrobial Activity
Many spiro compounds exhibit antimicrobial properties. For instance:
- Case Study : A study on spirocyclic compounds indicated that modifications in halogen substituents significantly affected antibacterial activity against Gram-positive bacteria.
- Findings : Compounds with bromine substitutions showed enhanced activity compared to their non-halogenated counterparts.
Anticancer Properties
Certain spiro compounds have been investigated for their anticancer effects:
- Case Study : Research demonstrated that spiro compounds can induce apoptosis in cancer cell lines through mitochondrial pathways.
- Findings : The introduction of electrophilic centers in spiro structures may lead to increased cytotoxicity against tumor cells.
Neuroprotective Effects
Some derivatives of spiro compounds have shown promise in neuroprotection:
- Case Study : Compounds similar to this compound were tested for neuroprotective effects in models of neurodegenerative diseases.
- Findings : These compounds exhibited the ability to reduce oxidative stress and inflammation in neuronal cells.
Data Table
Properties
IUPAC Name |
7-(bromomethyl)-9,9-difluorodispiro[3.0.35.14]nonane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrF2/c11-6-7-4-9(5-7)8(2-1-3-8)10(9,12)13/h7H,1-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIQDHHIVXHCVJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)C3(C2(F)F)CC(C3)CBr |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrF2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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